Chloroacetic acid-d3 is a deuterated form of chloroacetic acid, an organochlorine compound with the molecular formula ClCH₂CO₂H. This compound is a colorless solid and serves as a significant building block in organic synthesis. Chloroacetic acid itself is known for its high reactivity, particularly due to the presence of the carbon-chlorine bond, which makes it useful in various
Chloroacetic acid-d3, by itself, doesn't have a specific mechanism of action in biological systems. Its primary use lies in serving as a labelled version of chloroacetic acid for research purposes.
These reactions leverage the high reactivity of the carbon-chlorine bond, allowing for diverse synthetic pathways .
Chloroacetic acid-d3 can be synthesized through several methods:
Both methods ensure that the final product retains the necessary isotopic labeling for analytical applications.
Chloroacetic acid-d3 has several applications:
Interaction studies involving chloroacetic acid-d3 focus primarily on its reactivity with biological molecules. Research indicates that chloroacetic acids can interact with nucleophiles such as amino acids and proteins, potentially leading to modifications that affect biological activity. These interactions are crucial for understanding the compound's role in pharmacology and toxicology .
Chloroacetic acid-d3 shares structural similarities with several other compounds. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
Dichloroacetic Acid | Cl₂CHCOOH | Contains two chlorine atoms; used in metabolic studies. |
Trichloroacetic Acid | Cl₃C-COOH | Highly reactive; used as a reagent in organic synthesis. |
Acetic Acid | CH₃COOH | Non-halogenated; serves as a baseline for comparison. |
2-Methyl-4-chlorophenoxyacetic Acid | C₉H₈ClO₃ | Herbicide derivative; demonstrates biological activity. |
Chloroacetic acid-d3's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in biochemical pathways compared to its non-deuterated analogs and other chlorinated compounds .
Deuterated organics emerged in the 1930s with the isolation of deuterium by Harold Urey. The first deuterated chloroform (CDCl₃), synthesized in 1935 via hexachloroacetone hydrolysis, laid groundwork for halogenated deuterated acids. By the 1950s, catalytic deuteration methods using D₂O and acid anhydrides enabled scalable production of chloroacetic acid-d3. A pivotal 2013 patent (CN103408413B) detailed hexachloroacetone intermediates reacted with heavy water under alkaline conditions, achieving >99.8% deuterium incorporation:
Reaction Pathway:
$$ \text{CCl}3\text{COCCl}3 + \text{D}2\text{O} \xrightarrow{\text{pyridine}} 2\text{CDCl}3 + \text{CO}_2 $$
Chloroacetic acid-d3, also known as trideuteriochloroacetic acid, possesses the molecular formula C₂ClD₃O₂ with a molecular weight of 97.52 g/mol [1] [3] [4]. The compound maintains the same fundamental structural framework as its non-deuterated analog, featuring a carboxylic acid functional group (-COOD) attached to a methyl carbon that bears a chlorine substituent [2] [3]. The key structural distinction lies in the complete replacement of all three hydrogen atoms with deuterium isotopes, specifically at the methyl carbon and the carboxylic acid hydrogen [1] [5].
The molecular structure exhibits typical characteristics of halogenated carboxylic acids, with the chlorine atom introducing significant electronegativity that influences the overall electron distribution within the molecule [3] [5]. The deuterium substitution creates an isotopolog that retains identical connectivity and geometry while exhibiting altered vibrational frequencies due to the increased mass of deuterium compared to protium [11] [28]. The Standard InChI representation is InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD, and the Standard InChI Key is FOCAUTSVDIKZOP-RIAYTAFFSA-N [1] [4].
The bonding characteristics remain fundamentally unchanged from the parent compound, with the carbon-chlorine bond maintaining its covalent character and the carboxylic acid group preserving its typical resonance stabilization [3] [6]. The deuterium atoms form stronger carbon-deuterium bonds compared to carbon-hydrogen bonds due to the reduced zero-point energy, which contributes to subtle but measurable differences in chemical behavior [28] [29].
Chloroacetic acid-d3 exhibits melting and boiling points that are remarkably similar to its non-deuterated counterpart, demonstrating the minimal impact of deuterium substitution on these fundamental physical properties [1] [9]. The melting point ranges from 60 to 63°C, which closely matches the 61-63°C range observed for regular chloroacetic acid [9] [10] [12]. Similarly, the boiling point is reported as 189°C, virtually identical to the 189.0-189.3°C range of the unlabeled compound [9] [10] [12].
This similarity in thermal properties reflects the fact that intermolecular forces, which primarily govern phase transitions, are not significantly altered by isotopic substitution [9] [11]. The hydrogen bonding patterns, van der Waals interactions, and dipole-dipole forces remain essentially unchanged, as these interactions depend primarily on electronic structure rather than nuclear mass [11] [28].
The constancy of these thermal properties across isotopologs is particularly significant for analytical applications, as it allows deuterated standards to be used under identical experimental conditions as their non-deuterated analogs without requiring adjustments to temperature protocols [45] [47].
The density of chloroacetic acid-d3 is 1.630 g/mL, representing a notable increase compared to the 1.58 g/cm³ density of regular chloroacetic acid [1] [9] [12]. This approximately 3.2% increase in density directly correlates with the 3.2% increase in molecular weight resulting from deuterium substitution [1] [5]. The density enhancement follows the expected pattern for deuterated compounds, where the additional nuclear mass translates proportionally to increased bulk density [28] [45].
Solubility characteristics of chloroacetic acid-d3 remain similar to those of the parent compound, with the molecule being slightly soluble in water [6] [12]. The deuterium substitution does not significantly alter the hydrophilic-lipophilic balance or the hydrogen bonding capacity with water molecules [11] [28]. The carboxylic acid functionality continues to serve as the primary site for intermolecular interactions with polar solvents [12] [16].
The solubility behavior is crucial for analytical applications, as it determines the appropriate solvent systems for sample preparation and analysis [43] [45]. The maintenance of similar solubility profiles ensures that existing analytical methods can be readily adapted for deuterated analogs without extensive method redevelopment [47].
Chloroacetic acid-d3 exhibits hygroscopic properties, similar to its non-deuterated analog, requiring careful storage conditions to maintain sample integrity [3] [6]. The compound remains stable when stored at room temperature under appropriate conditions, with manufacturers typically recommending storage in dry environments to prevent moisture uptake [2] [3] [4].
The chemical stability profile is largely unaffected by deuterium substitution, with the compound maintaining its characteristic reactivity patterns [6] [28]. However, the presence of deuterium can influence reaction kinetics through kinetic isotope effects, potentially altering the rates of certain chemical transformations while preserving the fundamental reaction pathways [28] [29] [32].
Long-term stability studies indicate that the compound should be re-analyzed for chemical purity after three years of storage under recommended conditions [3]. This stability timeline is consistent with other deuterated organic compounds and reflects the potential for gradual deuterium-hydrogen exchange under certain environmental conditions [31] [48].
Infrared spectroscopy of chloroacetic acid-d3 reveals characteristic spectral features that distinguish it from its non-deuterated counterpart through isotope-induced frequency shifts [15] [16]. The most prominent differences occur in the vibrational modes associated with carbon-deuterium and oxygen-deuterium bonds, which exhibit red-shifted frequencies compared to the corresponding carbon-hydrogen and oxygen-hydrogen stretches [15] [20].
The carbonyl stretching frequency remains relatively unchanged at approximately 1723 cm⁻¹ for the protonated form and shifts to around 1579 cm⁻¹ for the asymmetric carboxylate stretch in the deprotonated state [16]. However, the carbon-deuterium stretching vibrations appear at significantly lower frequencies compared to carbon-hydrogen stretches, typically showing shifts of 300-400 cm⁻¹ to lower wavenumbers [15] [20].
The deuterium-sensitive vibrational modes provide valuable analytical information for confirming isotopic substitution and assessing deuterium incorporation efficiency [16] [45]. The spectral changes are particularly useful for distinguishing between different deuteration patterns and for quantitative analysis of isotopic purity in mixed samples [45] [48].
Nuclear magnetic resonance spectroscopy of chloroacetic acid-d3 presents unique analytical opportunities due to the distinct magnetic properties of deuterium compared to protium [18] [20] [35]. In proton nuclear magnetic resonance, the deuterated compound exhibits significantly simplified spectra due to the absence of proton signals at deuterated positions [35] [43].
The carbon-13 nuclear magnetic resonance spectrum shows characteristic coupling patterns with deuterium nuclei, which possess a nuclear spin of 1 compared to the spin-½ of protons [20] [35]. This results in multipicity changes and altered coupling constants for carbons bearing deuterium atoms [31] [35]. The methyl carbon in chloroacetic acid-d3 typically appears as a septet due to coupling with three equivalent deuterium atoms [35].
Deuterium nuclear magnetic resonance provides direct observation of deuterium-containing positions, offering complementary structural information [18] [35] [46]. The chemical shifts in deuterium nuclear magnetic resonance are similar to those observed in proton spectra but appear in a different frequency range, allowing for unambiguous identification of deuterated sites [35] [46].
Mass spectrometry analysis of chloroacetic acid-d3 reveals distinctive fragmentation patterns that reflect the presence of deuterium atoms throughout the molecule [1] [19] [45]. The molecular ion appears at m/z 97.52, representing a +3 mass unit shift compared to the non-deuterated analog [1] [4] [45]. This mass shift serves as the primary identifier for distinguishing deuterated from non-deuterated species in analytical applications [45] [47].
Fragmentation pathways generally follow similar patterns to those of regular chloroacetic acid, with characteristic losses corresponding to deuterated fragments rather than hydrogenated ones [19] [21] [45]. Common fragmentation includes loss of deuterated groups such as -CD₂ (mass 16) and -COOD (mass 47), compared to -CH₂ (mass 14) and -COOH (mass 45) for the non-deuterated compound [19] [45].
The isotopic pattern in mass spectra provides additional confirmation of deuterium incorporation, with the molecular ion cluster showing the expected distribution based on natural abundance isotopes of carbon and chlorine combined with the intentional deuterium substitution [19] [45]. This isotopic signature is particularly valuable for quantitative analysis and purity assessment of deuterated compounds [45] [47].
Chloroacetic acid-d3 undergoes nucleophilic substitution reactions at the alpha-carbon bearing the chlorine substituent, following typical SN2 mechanistic pathways characteristic of primary alkyl halides [22] [24] [36]. The reaction proceeds through a concerted backside attack mechanism, where nucleophiles approach the carbon-chlorine bond from the side opposite to the leaving chloride group [36] [37] [38].
The deuterium substitution can influence reaction kinetics through secondary kinetic isotope effects, typically resulting in modest rate changes compared to the non-deuterated analog [29] [32] [34]. These effects arise from changes in the vibrational frequencies of carbon-deuterium bonds during the transition state formation, generally leading to slightly reduced reaction rates [29] [32].
Common nucleophiles that react with chloroacetic acid-d3 include hydroxide ions, cyanide ions, and various amine species [22] [24] [40]. The reaction products retain the deuterium labels, making this compound valuable for mechanistic studies and as a synthetic precursor for deuterated derivatives [40] [42]. The reaction kinetics follow second-order behavior, being first-order in both the substrate and nucleophile concentrations [24] [37].
The acid-base properties of chloroacetic acid-d3 exhibit measurable differences from its non-deuterated counterpart due to deuterium isotope effects on acidity [11] [25] [28]. Deuterium substitution generally decreases the acidity of carboxylic acids, with deuterated acids typically showing higher pKa values compared to their protiated analogs [28] [29] [30].
The primary deuterium isotope effect occurs at the carboxylic acid position, where the O-D bond has lower zero-point energy compared to the O-H bond, resulting in stronger binding and reduced tendency for proton dissociation [28] [30] [31]. Secondary deuterium isotope effects from the CD₂ group also contribute to the overall acidity change, though to a lesser extent [29] [31].
Experimental studies of deuterium isotope effects on carboxylic acid acidity show that the magnitude of the pKa shift depends on the molecular structure and substitution pattern [28] [30] [31]. For chloroacetic acid derivatives, the electron-withdrawing chlorine substituent influences the isotope effect magnitude, with the combined electronic and isotopic effects determining the overall acidity behavior [25] [28].
Halogen exchange reactions involving chloroacetic acid-d3 proceed through mechanisms that can be influenced by both the deuterium substitution and the reaction conditions [26] [40] [42]. The presence of deuterium atoms can affect reaction rates through kinetic isotope effects, particularly when carbon-deuterium bonds undergo changes during the transition state [26] [32] [34].
Studies of haloacetic acid reactions with various reagents demonstrate that chloroacetic acid exhibits moderate reactivity compared to other haloacetic acids, with reaction rates following the general trend of bromoacetic acid being more reactive than chloroacetic acid [40] [42]. The deuterated version maintains similar relative reactivity patterns while showing isotope-dependent kinetic modifications [32] [40].
The kinetics of halogen exchange are particularly important in environmental chemistry applications, where haloacetic acids undergo various transformation reactions [26] [42] [44]. Understanding the isotope effects in these systems provides insights into reaction mechanisms and helps in the development of analytical methods for environmental monitoring [42] [44].
Property | Chloroacetic Acid | Chloroacetic Acid-d3 | Difference |
---|---|---|---|
Molecular Weight (g/mol) | 94.49 | 97.52 | +3.03 |
Melting Point (°C) | 61-63 | 60-63 | Similar |
Boiling Point (°C) | 189.0-189.3 | 189 | Similar |
Density (g/cm³) | 1.58 | 1.630 | +0.05 |
Mass Shift | M | M+3 | +3 mass units |
Spectroscopic Characteristics Table
Technique | Key Features | Isotope Effects |
---|---|---|
Infrared Spectroscopy | C-D stretches at lower frequencies | 300-400 cm⁻¹ red shift |
¹H NMR | Absence of signals at deuterated positions | Simplified spectra |
¹³C NMR | Coupling with deuterium nuclei | Septet patterns for CD₃ |
Mass Spectrometry | Molecular ion at m/z 97.52 | +3 mass unit shift |